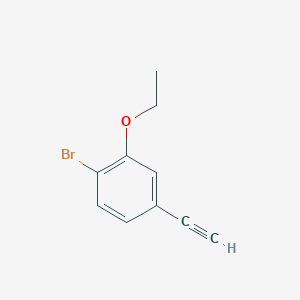

1-Bromo-2-ethoxy-4-ethynylbenzene

Description

1-Bromo-2-ethoxy-4-ethynylbenzene (C₁₀H₉BrO) is a substituted aromatic compound featuring a bromine atom at position 1, an ethoxy group at position 2, and an ethynyl group at position 3. The ethynyl group confers reactivity for cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), making it valuable in pharmaceutical and materials chemistry. Its electronic profile is influenced by the electron-withdrawing bromine and electron-donating ethoxy group, creating a polarized aromatic system .

Properties

IUPAC Name |

1-bromo-2-ethoxy-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLPUWLLUTQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Ethoxylation: The addition of an ethoxy group to the benzene ring.

Industrial Production Methods: Industrial production of 1-Bromo-2-ethoxy-4-ethynylbenzene typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of catalysts such as boron trifluoride etherate for acylation reactions.

Reaction Conditions: Controlled temperature and pressure conditions to optimize the reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-4-ethynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form complex aromatic compounds.

Common Reagents and Conditions:

Sonogashira Coupling: Involves the use of palladium catalysts and copper co-catalysts under mild conditions.

Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents.

Major Products:

Bromo Tolane Derivatives: Formed through coupling reactions.

Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-ethoxy-4-ethynylbenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-ethynylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and ethynyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally related brominated benzene derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

Compound 1 : 1-Bromo-2-ethoxy-4-ethynylbenzene

- Substituents : Bromo (C1), ethoxy (C2), ethynyl (C4).

- Key Features : The ethynyl group enables π-conjugation, enhancing reactivity in cross-coupling reactions. The ethoxy group stabilizes intermediates via resonance.

Compound 2 : 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene ()

- Substituents : Bromo (C2), bromoethoxy (C1), methyl (C4).

- Key Features : Dual bromine atoms increase electrophilicity but reduce steric accessibility. The methyl group lacks conjugation, limiting applications in coupling reactions.

- Synthesis Yield : 84% via column chromatography .

Compound 3 : 4-Bromo-2-ethoxy-1-methylbenzene ()

- Substituents : Bromo (C4), ethoxy (C2), methyl (C1).

- Key Features : Methyl at C1 introduces steric hindrance, reducing reactivity compared to the ethynyl group in the target compound.

Reactivity in Cross-Coupling Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.